(4S)-4-amino-5-hydroxypentanoic acid hydrochloride
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Overview
Description
(4S)-4-amino-5-hydroxypentanoic acid hydrochloride is an organic compound with the molecular formula C5H12ClNO3 It is a derivative of pentanoic acid, featuring both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as a protected amino acid derivative.
Hydroxylation: Introduction of the hydroxyl group at the appropriate position on the carbon chain.
Amination: Introduction of the amino group, often through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-amino-5-hydroxypentanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4S)-4-amino-5-hydroxypentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-amino-5-hydroxypentanoic acid
- (4S)-4-amino-5-hydroxyhexanoic acid
- (4S)-4-amino-5-hydroxybutanoic acid
Uniqueness
(4S)-4-amino-5-hydroxypentanoic acid hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and interact with biological systems in ways that similar compounds may not.
Properties
IUPAC Name |
(4S)-4-amino-5-hydroxypentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c6-4(3-7)1-2-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACBNOWHNQJLR-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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